Cas no 103942-91-2 (1-Phenazinecarboxylicacid, 6,9-dimethoxy-)

1-Phenazinecarboxylicacid, 6,9-dimethoxy- 化学的及び物理的性質
名前と識別子
-
- 1-Phenazinecarboxylicacid, 6,9-dimethoxy-
- 6,9-DIMETHOXY-PHENAZINE-1-CARBOXYLIC ACID
- 6,9-dimethoxyphenazine-1-carboxylic acid
- 1-Phenazinecarboxylicacid,6,9-dimethoxy
- 5,8-Dimethoxy-phenazin-1-carbonsaeure
- 5,8-dimethoxy-phenazine-1-carboxylic acid
- GL-0651
- DTXSID20587520
- 6,9-Dimethoxyphenazine-1-carboxylicacid
- BENZIMIDAZOLE-2-CARBOXYLICACIDMETHYLESTER
- 103942-91-2
- MFCD00705271
- SCHEMBL10866827
- AKOS005256856
- CHEMBL4171018
-
- MDL: MFCD00705271
- インチ: InChI=1S/C15H12N2O4/c1-20-10-6-7-11(21-2)14-13(10)16-9-5-3-4-8(15(18)19)12(9)17-14/h3-7H,1-2H3,(H,18,19)
- InChIKey: YNCYUUDRITZLAM-UHFFFAOYSA-N
- ほほえんだ: COC1C=CC(OC)=C2C=1N=C1C(=N2)C(C(O)=O)=CC=C1
計算された属性
- せいみつぶんしりょう: 284.08000
- どういたいしつりょう: 284.07970687g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 392
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 81.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 密度みつど: 1.389
- ふってん: 555.4°Cat760mmHg
- フラッシュポイント: 289.7°C
- 屈折率: 1.692
- PSA: 81.54000
- LogP: 2.49840
1-Phenazinecarboxylicacid, 6,9-dimethoxy- セキュリティ情報
1-Phenazinecarboxylicacid, 6,9-dimethoxy- 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-Phenazinecarboxylicacid, 6,9-dimethoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM555186-1g |
6,9-Dimethoxyphenazine-1-carboxylic acid |
103942-91-2 | 95%+ | 1g |
$1003 | 2023-01-01 | |
A2B Chem LLC | AD69014-5g |
6,9-Dimethoxyphenazine-1-carboxylic acid |
103942-91-2 | 95+% | 5g |
$2855.00 | 2024-04-20 | |
A2B Chem LLC | AD69014-10g |
6,9-Dimethoxyphenazine-1-carboxylic acid |
103942-91-2 | 95+% | 10g |
$3733.00 | 2024-04-20 | |
A2B Chem LLC | AD69014-2g |
6,9-Dimethoxyphenazine-1-carboxylic acid |
103942-91-2 | 95+% | 2g |
$1888.00 | 2024-04-20 | |
A2B Chem LLC | AD69014-50g |
6,9-Dimethoxyphenazine-1-carboxylic acid |
103942-91-2 | 95+% | 50g |
$8368.00 | 2024-04-20 | |
abcr | AB424635-1g |
6,9-Dimethoxyphenazine-1-carboxylic acid; . |
103942-91-2 | 1g |
€878.80 | 2025-02-19 | ||
A2B Chem LLC | AD69014-100g |
6,9-Dimethoxyphenazine-1-carboxylic acid |
103942-91-2 | 95+% | 100g |
$10933.00 | 2024-04-20 | |
A2B Chem LLC | AD69014-1g |
6,9-Dimethoxyphenazine-1-carboxylic acid |
103942-91-2 | 95+% | 1g |
$1483.00 | 2024-04-20 | |
abcr | AB424635-1 g |
6,9-Dimethoxyphenazine-1-carboxylic acid |
103942-91-2 | 1 g |
€878.80 | 2023-07-18 | ||
A2B Chem LLC | AD69014-25g |
6,9-Dimethoxyphenazine-1-carboxylic acid |
103942-91-2 | 95+% | 25g |
$5533.00 | 2024-04-20 |
1-Phenazinecarboxylicacid, 6,9-dimethoxy- 関連文献
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
1-Phenazinecarboxylicacid, 6,9-dimethoxy-に関する追加情報
Introduction to 1-Phenazinecarboxylic Acid, 6,9-dimethoxy- (CAS No. 103942-91-2)
1-Phenazinecarboxylic Acid, 6,9-dimethoxy-, identified by its Chemical Abstracts Service (CAS) number 103942-91-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the phenazine class of heterocyclic aromatic molecules, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxy substituents at the 6- and 9-positions of the phenazine core enhances its structural complexity and modulates its chemical properties, making it a subject of interest for further exploration.
The structure of 1-Phenazinecarboxylic Acid, 6,9-dimethoxy- features a central phenazine ring system, which is a fused bicyclic structure consisting of two benzene rings connected through two nitrogen atoms. This core structure is a hallmark of many bioactive compounds and has been extensively studied for its pharmacological potential. The addition of carboxylic acid functionality at one end of the phenazine ring introduces reactivity that can be exploited in drug design, while the methoxy groups contribute to hydrophobic interactions and influence the compound's solubility and metabolic stability.
In recent years, there has been growing interest in phenazine derivatives due to their reported antimicrobial, antitumor, and anti-inflammatory properties. Specifically, 1-Phenazinecarboxylic Acid, 6,9-dimethoxy- has been investigated for its potential role in modulating biological pathways associated with diseases such as cancer and infections. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in cell proliferation and inflammation. These findings have prompted further research into its mechanism of action and therapeutic applications.
The synthesis of 1-Phenazinecarboxylic Acid, 6,9-dimethoxy- involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriately substituted precursors followed by functional group transformations such as methylation and carboxylation. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have also been employed to enhance the efficiency of the synthesis process. The development of scalable synthetic methodologies is crucial for the commercial production of this compound for research and potential therapeutic use.
From a pharmaceutical perspective, the pharmacokinetic properties of 1-Phenazinecarboxylic Acid, 6,9-dimethoxy- are an important consideration. The methoxy groups can influence metabolic pathways, particularly those involving cytochrome P450 enzymes, which are responsible for drug metabolism in the liver. Understanding these interactions is essential for predicting how the compound will behave in vivo and for designing clinical trials that account for potential drug-drug interactions. Additionally, the carboxylic acid moiety may allow for salt formation, which can improve solubility and formulation stability.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 1-Phenazinecarboxylic Acid, 6,9-dimethoxy- with greater accuracy before conducting expensive wet-lab experiments. Molecular docking studies have been used to model interactions between this compound and target proteins such as kinases and transcription factors. These virtual screening approaches have identified promising binding sites that could be exploited for therapeutic intervention. Furthermore, quantum mechanical calculations have provided insights into the electronic structure of the molecule, which can guide modifications aimed at enhancing its bioactivity.
The role of 1-Phenazinecarboxylic Acid, 6,9-dimethoxy- in medicinal chemistry extends beyond its direct biological activity. It serves as a valuable scaffold for designing novel derivatives with improved pharmacological profiles. By modifying specific functional groups or introducing additional substituents, chemists can fine-tune properties such as potency, selectivity, and pharmacokinetics. This modular approach to drug design has led to several innovative compounds that are currently undergoing preclinical evaluation.
In conclusion,1-Phenazinecarboxylic Acid, 6, 9-dimethoxy, (CAS No. 103942-91-2) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reported biological activities make it an attractive candidate for further investigation into new therapeutic strategies. As research continues to uncover new applications for phenazine derivatives, this compound is likely to play an important role in future drug development efforts.
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